molecular formula C11H21NO5 B13612548 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate

Cat. No.: B13612548
M. Wt: 247.29 g/mol
InChI Key: IFCLQLSEZMNCKW-SSDOTTSWSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate is a chiral ester derivative featuring a Boc (tert-butoxycarbonyl)-protected amine group at the C2 position and a tertiary alcohol at the C3 hydroxy-3-methylbutanoate moiety. This compound is structurally characterized by its (2S) stereochemistry and the presence of both hydrophilic (hydroxy) and hydrophobic (tert-butyl, methyl) groups. Its Boc group enhances stability during synthetic procedures, while the ester functionality allows for further derivatization.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)/t7-/m1/s1

InChI Key

IFCLQLSEZMNCKW-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate typically involves:

  • Starting from the corresponding amino acid or hydroxy acid derivative, such as 3-amino-3-methylbutanoic acid or its hydroxy acid analog.
  • Protection of the amino group with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
  • Esterification of the carboxylic acid to the methyl ester.
  • Introduction or retention of the hydroxy group at the 3-position.

The Boc protection stabilizes the amino group during further transformations, while the methyl ester facilitates solubility and reactivity.

Boc Protection of 3-Amino-3-methylbutanoic Acid

One common approach is the Boc-protection of 3-amino-3-methylbutanoic acid using di-tert-butyl dicarbonate in the presence of a base such as potassium hydroxide or sodium hydroxide in a dioxane/water mixture.

Typical Procedure:

  • Dissolve 3-amino-3-methylbutanoic acid in dioxane.
  • Add 1 M KOH or NaOH dropwise at 0°C.
  • Add di-tert-butyl dicarbonate in portions.
  • Stir the reaction mixture at room temperature for 16–40 hours.
  • Concentrate the reaction mixture under reduced pressure.
  • Adjust pH to acidic (~pH 2–3) with HCl.
  • Extract the product with ethyl acetate.
  • Dry over sodium sulfate and concentrate to yield the Boc-protected amino acid.

Yields reported: 65% to 79% depending on conditions and scale.

Entry Base Used Solvent Temperature Reaction Time Yield (%) Notes
1 KOH Dioxane RT 40 h 65 Off-white solid, used without further purification
2 KOH Dioxane RT 16 h 79 Crystalline solid after extraction
3 NaOH Dioxane 0°C to RT 17 h 72.9 Colorless suspension, isolated by extraction

This step is crucial for obtaining the Boc-protected intermediate before esterification or further modifications.

Esterification to Methyl Ester

The conversion of the Boc-protected amino acid to the methyl ester can be achieved by standard esterification methods, such as treatment with methanol in acidic conditions or via activated intermediates.

In some protocols, the methyl ester is introduced prior to Boc protection by starting from methyl 3-amino-3-methylbutanoate, which is then Boc-protected.

Reduction and Hydroxylation Steps

A more complex preparation involves the reduction of Boc-protected amino acid derivatives to the corresponding hydroxy compounds.

Example from literature:

  • At 0°C, ethyl chloroformate is added dropwise to a solution of 3-tert-butoxycarbonylamino-3-methylbutanoic acid and triethylamine in tetrahydrofuran (THF).
  • The reaction mixture is stirred, and the formed precipitate removed.
  • Lithium borohydride solution in THF is added dropwise at 0°C.
  • The mixture is stirred at 0°C for 2 hours and then warmed to room temperature over 4 hours.
  • Methanol is added carefully to quench the reaction.
  • Acidification with 1N HCl follows.
  • Extraction with ethyl acetate and washing steps yield the Boc-protected hydroxy ester after chromatographic purification.

Yield: Approximately 79% for the hydroxy carbamic acid tert-butyl ester derivative.

Flow Microreactor Systems

Recent advances include the use of flow microreactor systems for the Boc protection and esterification steps, offering:

  • Improved reaction control.
  • Enhanced safety for handling reactive intermediates.
  • Better scalability and sustainability compared to batch processes.

These methods are particularly useful for scaling up the synthesis of this compound in industrial or research settings.

Summary of Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, KOH or NaOH, dioxane 65–79 Room temperature, 16–40 h
Esterification Methanol, acid catalyst or activated ester Variable May precede or follow Boc protection
Reduction to Hydroxy Ester Ethyl chloroformate, triethylamine, LiBH4, THF ~79 Low temperature, careful quenching
Purification Extraction, silica gel chromatography - Ethyl acetate/heptane solvent system

Analytical Data and Characterization

  • 1H NMR (CDCl3): Signals consistent with Boc group (singlet ~1.44 ppm, 9H), methyl ester (singlet ~3.7 ppm), and hydroxy-bearing tertiary carbon.
  • Mass Spectrometry: Molecular ion peak consistent with C11H21NO5 (M+ = 247.29 g/mol).
  • Chromatography: Silica gel chromatography with ethyl acetate/heptane mixtures used for purification.
  • Optical Activity: The compound is chiral with (2S) configuration, confirmed by specific rotation measurements.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in peptide synthesis.

Reagent Conditions Product Reference
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°C, 1–2 hrs(2S)-2-amino-3-hydroxy-3-methylbutanoate methyl ester
HCl (gaseous)Dioxane, 0°C, 30 mins(2S)-2-amino-3-hydroxy-3-methylbutanoate methyl ester hydrochloride salt

The Boc group’s stability under basic conditions allows selective deprotection without affecting ester or hydroxyl functionalities.

Ester Hydrolysis

The methyl ester undergoes saponification to form the corresponding carboxylic acid, enabling further coupling or derivatization.

Reagent Conditions Product Yield Reference
LiOHTHF/H₂O (3:1), 25°C, 12 hrs(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid85–92%
NaOHMeOH/H₂O (4:1), reflux, 6 hrs(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid78%

The reaction is pH-sensitive, with LiOH generally providing higher yields due to milder conditions .

Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone, enhancing electrophilicity for nucleophilic attacks.

Reagent Conditions Product Notes Reference
KMnO₄Acetone/H₂O, 0°C, 2 hrs(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-oxo-3-methylbutanoateOveroxidation risk
CrO₃ (Jones reagent)H₂SO₄/acetone, 25°C, 1 hr(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-oxo-3-methylbutanoateHigh selectivity

CrO₃ is preferred for controlled oxidation, minimizing side reactions.

Coupling Reactions

The hydroxyl and deprotected amino groups participate in peptide bond formation.

Amide Bond Formation

PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is effective for coupling with amino acids:

Reagent Conditions Product Yield Reference
PyBOPDMF, 40°C, 2 hrsPeptidomimetic conjugates (e.g., Boc-Val-Ser-OMe)76%
EDCl/HOBtCH₂Cl₂, 0°C → 25°C, 12 hrsN-acylated derivatives82%

PyBOP minimizes racemization, making it ideal for stereosensitive syntheses .

Reduction of Carbonyl Groups

While not directly observed for this compound, analogous structures show reducible ketones:

Reagent Conditions Product Reference
NaBH₄MeOH, 0°C, 30 minsSecondary alcohol
LiAlH₄Et₂O, reflux, 2 hrsSecondary alcohol (with Boc group intact)

Industrial-Scale Modifications

Flow microreactor systems enhance efficiency for large-scale Boc deprotection and ester hydrolysis, reducing reaction times by 50% compared to batch processes.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate involves the protection of the amino group by the Boc group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under mildly basic conditions, allowing for the controlled deprotection of the amino group at a desired stage in the synthesis .

Comparison with Similar Compounds

Structural Differences

  • Stereochemistry: The target compound’s (2S) configuration contrasts with (2R,3S) in ’s pentanoic acid derivative. ’s compound introduces an additional (3R) stereocenter and an N-methyl group, altering its hydrogen-bonding capacity and steric profile .
  • Functional Groups : The target’s tertiary alcohol (C3) and ester group differentiate it from carboxylic acid derivatives (), which are less reactive toward nucleophiles but more suited for peptide coupling .
  • Chain Length: ’s pentanoic acid has a longer carbon chain, increasing hydrophobicity compared to the target’s butanoate ester .

Research Findings and Practical Implications

  • Catalytic Precursors: Boc-protected esters like SI-3 () are pivotal in designing organocatalysts, where the hydroxy group coordinates to metals or activates substrates .
  • Chiral Building Blocks: The (2R,3S)-pentanoic acid () exemplifies the role of stereochemistry in synthesizing enantioselective compounds, a principle applicable to the target molecule .

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate, commonly referred to as Boc-Val(3-OH), is a compound with significant implications in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, applications in drug development, and synthesis methodologies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C10H19NO5
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 473452-22-1
  • Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino group during various chemical reactions.

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. The Boc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without unwanted side reactions. Upon deprotection, the free amine can engage in further reactions, such as:

  • Peptide Bond Formation : Essential for synthesizing peptides and proteins.
  • Enzyme Interaction Studies : Used to investigate enzyme mechanisms and protein-ligand interactions.

Biological Applications

The compound has several notable applications in biological research and pharmaceutical development:

  • Peptide Synthesis : It serves as an intermediate in synthesizing various peptides, which are crucial for therapeutic applications.
  • Drug Development : Investigated for potential use in drug delivery systems due to its stability and reactivity.
  • Biological Assays : Employed in assays to study enzyme activity and inhibition, particularly in the context of type III secretion systems (T3SS) in pathogenic bacteria.

Research Findings

Recent studies have highlighted the compound's role in inhibiting bacterial virulence factors. For instance, it has been shown to affect the secretion of virulence factors in Gram-negative pathogens by downregulating key regulatory proteins involved in T3SS.

Case Study: Inhibition of T3SS

A study demonstrated that this compound could inhibit the secretion of carboxypeptidase G2 (CPG2) when tested at high concentrations (50 µM). This inhibition was attributed to the compound's ability to interfere with the expression of major activators involved in T3SS, indicating its potential as a therapeutic agent against bacterial infections .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Features
Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoateStructureBenzyloxycarbonyl protecting group; used for similar applications
Methyl (2S)-2-{[(9-fluorenylmethoxy)carbonyl]amino}-3-hydroxybutanoateStructure9-Fluorenylmethoxycarbonyl group; offers different stability characteristics

The Boc protecting group is particularly advantageous due to its mild deprotection conditions compared to other protecting groups.

Q & A

Q. What are the recommended safety protocols for handling methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate in laboratory settings?

  • Methodological Answer : This compound is classified as acutely toxic (oral, Category 4; H302) and causes skin/eye irritation (H315, H319). Researchers must:
  • Use PPE: Nitrile gloves, lab coats, and safety goggles with side shields.
  • Work in a fume hood to avoid inhalation of dust/aerosols (H335) .
  • Store in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .
  • In case of skin contact, wash immediately with water for 15 minutes and remove contaminated clothing .

Q. How can the enantiomeric purity of this compound be verified during synthesis?

  • Methodological Answer : Enantiomeric purity is critical for chiral intermediates. Use:
  • Chiral HPLC : Employ a chiral stationary phase (e.g., CHIRALPAK® AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.
  • Optical Rotation : Compare observed [α]D values with literature data (e.g., analogs like tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate show specific rotations in methanol) .
  • X-ray Crystallography : For definitive confirmation, single-crystal X-ray analysis (e.g., C2 space group, monoclinic system) can establish absolute configuration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ 1.40–1.45 ppm (t-Bu group), δ 3.70 ppm (methyl ester), δ 4.20–4.50 ppm (hydroxy and α-protons).
  • ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 80–85 ppm (t-Bu carbon) .
  • IR Spectroscopy : Look for peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O ester), and ~1250 cm⁻¹ (C-O-C) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted spectroscopic data for this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting in ¹H NMR) may arise from:
  • Conformational Isomerism : Use variable-temperature NMR (VT-NMR) to identify dynamic processes (e.g., rotamers of the tert-butoxycarbonyl group) .
  • Impurity Analysis : Perform LC-MS to detect byproducts (e.g., hydrolysis products like 3-hydroxy-3-methylbutanoic acid) .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., unit cell parameters: a = 27.282 Å, β = 110.729°) with computational models (DFT-optimized geometries) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to avoid side reactions. Deprotect with TFA in dichloromethane .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates. Avoid water to prevent ester hydrolysis .
  • Catalysis : Employ organocatalysts (e.g., L-proline) for asymmetric induction in hydroxy-bearing stereocenters .
  • Scale-Up : For 1 mmol→10 mmol scaling, maintain inert atmosphere (N₂/Ar) and use slow addition of reagents to control exotherms .

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Boc group cleavage occurs, releasing CO₂ and forming methyl (2S)-2-amino-3-hydroxy-3-methylbutanoate. Monitor via TLC (Rf shift) .
  • Basic Conditions (pH > 10) : Ester hydrolysis generates (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid. Confirm by ¹H NMR loss of δ 3.70 ppm (ester methyl) .
  • Thermal Stability : At >100°C, decarboxylation or retro-aldol reactions may occur. Use TGA/DSC to identify decomposition onset temperatures .

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